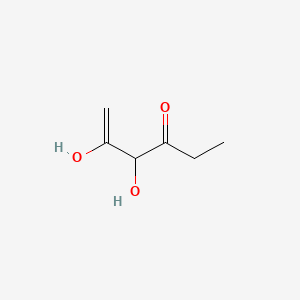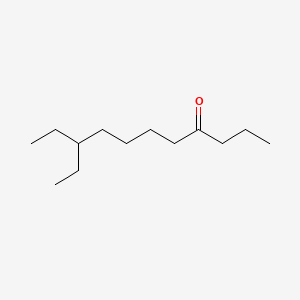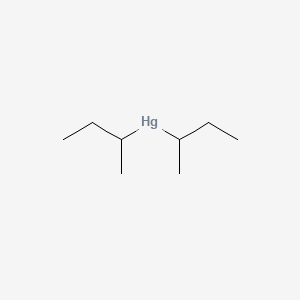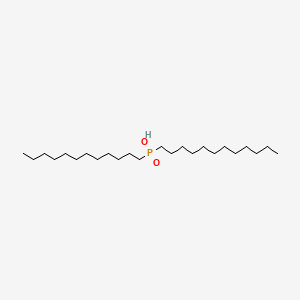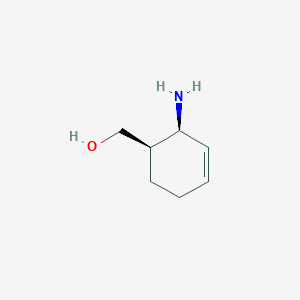![molecular formula C24H26N2O3 B13811431 Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl-](/img/structure/B13811431.png)
Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the indoloquinazoline family, which is characterized by a fused ring system combining indole and quinazoline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl- typically involves the oxidation of isatin and its substituted analogs. One common method includes the use of potassium permanganate in anhydrous acetonitrile, which results in the formation of the desired indoloquinazoline derivatives . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl- are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, and advanced purification techniques to obtain the compound in its purest form.
化学反応の分析
Types of Reactions
Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The methoxy and octyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in anhydrous acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various halogenating agents and nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various substituted indoloquinazoline derivatives, which can be further modified for specific applications.
科学的研究の応用
Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimalarial properties.
Medicine: Explored for its potential therapeutic effects against various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For instance, its antimalarial activity is attributed to its ability to inhibit key enzymes involved in the parasite’s life cycle .
類似化合物との比較
Similar Compounds
Indolo[2,1-b]quinazoline-6,12-dione: The parent compound without the methoxy and octyl groups.
Tryptanthrin: A related compound with similar structural features and biological activities.
Uniqueness
Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl- stands out due to the presence of methoxy and octyl groups, which enhance its chemical stability and biological activity. These modifications make it a valuable compound for various research and industrial applications.
Conclusion
Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl- is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structural properties and ability to undergo various chemical reactions make it a valuable tool for scientific research and industrial applications.
特性
分子式 |
C24H26N2O3 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
4-methoxy-8-octylindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C24H26N2O3/c1-3-4-5-6-7-8-10-16-13-14-19-18(15-16)22(27)23-25-21-17(24(28)26(19)23)11-9-12-20(21)29-2/h9,11-15H,3-8,10H2,1-2H3 |
InChIキー |
CNOHLRWBUUCENW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC2=C(C=C1)N3C(=NC4=C(C3=O)C=CC=C4OC)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




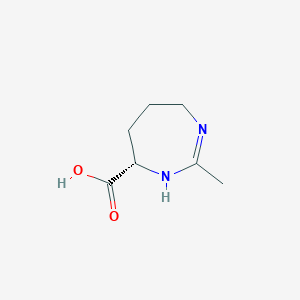
![N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide](/img/structure/B13811371.png)

